molecular formula C20H25FN2O3 B1672843 Florbetapir F-18 CAS No. 956103-76-7

Florbetapir F-18

Cat. No.: B1672843
CAS No.: 956103-76-7
M. Wt: 359.4 g/mol
InChI Key: YNDIAUKFXKEXSV-CRYLGTRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Florbetapir (18F) is synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of a tosylate precursor with fluorine-18 fluoride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2. The reaction mixture is heated to around 130°C for a few minutes .

Industrial Production Methods: The industrial production of Florbetapir (18F) involves automated synthesis modules to ensure high radiochemical purity and yield. The crude product is purified using high-performance liquid chromatography (HPLC) and reformulated with ethanol and ascorbic acid to stabilize the final product .

Chemical Reactions Analysis

Types of Reactions: Florbetapir (18F) primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable and does not undergo significant oxidation, reduction, or other types of chemical reactions under normal conditions.

Common Reagents and Conditions:

Major Products: The major product of the synthesis is Florbetapir (18F) itself, which is obtained in high radiochemical purity after purification .

Scientific Research Applications

Florbetapir (18F) is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to estimate beta-amyloid neuritic plaque density in the brains of patients with cognitive impairment . This helps in the diagnosis and evaluation of Alzheimer’s disease and other forms of dementia .

In addition to its use in neurology, Florbetapir (18F) is also being explored for its potential in imaging other amyloid-related diseases and conditions. Research is ongoing to understand its applications in various biological and medical fields .

Comparison with Similar Compounds

Florbetapir (18F) is one of several PET imaging agents used to detect beta-amyloid plaques. Similar compounds include:

Florbetapir (18F) is unique due to its longer half-life compared to carbon-11 labeled compounds, allowing for more extended imaging sessions and broader clinical application .

Properties

Florbetapir (18F) is a radiopharmaceutical compound containing the radionuclide fluorine-18 bound to the compound florbetapir, a molecule that binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis. The radionucleide fluorine-18 was chosen as it has a half life of 110 minutes allowing it to accumulate sufficiently in the brain before undergoing positon emission decay.

CAS No.

956103-76-7

Molecular Formula

C20H25FN2O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(E)-2-[6-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline

InChI

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+/i21-1

InChI Key

YNDIAUKFXKEXSV-CRYLGTRXSA-N

SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCC[18F]

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF

Appearance

Solid powder

956103-76-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

18F-AV-45
2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-methylaminostyryl)pyridine
4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzamide
Amyvid
florbetapir
florbetapir F 18
florbetapir F18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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